BenchChemオンラインストアへようこそ!

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Suzuki–Miyaura cross-coupling Dehalogenation C–C bond formation

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1784831-22-6, molecular formula C₁₀H₁₄BrN₃O₂, molecular weight 288.14 g·mol⁻¹) is a brominated heterocyclic building block belonging to the 4,6-dihydropyrrolo[3,4-c]pyrazole scaffold class. This scaffold is recognized in medicinal chemistry as a privileged core for kinase inhibitors, USP7 inhibitors, Cav2.2 calcium channel blockers, and potassium-competitive acid blockers (P-CABs).

Molecular Formula C10H14BrN3O2
Molecular Weight 288.14 g/mol
Cat. No. B8013086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Molecular FormulaC10H14BrN3O2
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)NN=C2Br
InChIInChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H,12,13)
InChIKeyKGQAIHPYYHKKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: Compound Identity, Scaffold Class, and Sourcing Profile


tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1784831-22-6, molecular formula C₁₀H₁₄BrN₃O₂, molecular weight 288.14 g·mol⁻¹) is a brominated heterocyclic building block belonging to the 4,6-dihydropyrrolo[3,4-c]pyrazole scaffold class [1]. This scaffold is recognized in medicinal chemistry as a privileged core for kinase inhibitors, USP7 inhibitors, Cav2.2 calcium channel blockers, and potassium-competitive acid blockers (P-CABs) [2]. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the 5-position and a bromine substituent at the 3-position of the pyrazole ring. It is commercially available from multiple suppliers at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 3-Halogen and 3-Substituent Variants of the 4,6-Dihydropyrrolo[3,4-c]pyrazole Scaffold Are Not Interchangeable for tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Procurement


Despite sharing the same dihydropyrrolo[3,4-c]pyrazole core, substitution at the 3-position introduces quantifiable differences in molecular weight, computed lipophilicity, cross-coupling reactivity, and commercial availability that preclude generic substitution. The 3-chloro analog (MW 243.69 g·mol⁻¹) is commercially discontinued , eliminating it as a viable alternative. The 3-iodo analog (MW 335.14 g·mol⁻¹) carries a significantly higher molecular weight (+46.8%) and has been shown to exhibit a greater propensity for undesired dehalogenation side reactions in Suzuki–Miyaura cross-couplings compared to the bromo derivative [1]. The 3-unsubstituted (3-H) and 3-amino variants lack the electrophilic handle required for palladium-catalyzed cross-coupling diversification, severely limiting downstream synthetic utility. These differences directly impact procurement decisions, synthetic route feasibility, and the scope of accessible derivatives.

Quantitative Differentiation Evidence for tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Versus Closest Analogs


Superior Suzuki–Miyaura Cross-Coupling Performance of the 3-Bromo Derivative Compared to the 3-Iodo Analog

In a direct head-to-head comparison of halogenated aminopyrazoles under Suzuki–Miyaura cross-coupling conditions, the bromo and chloro derivatives exhibited markedly lower propensity for dehalogenation side reactions than the iodo derivative [1]. While both bromo and chloro species are superior to iodo in this respect, the 3-chloro analog of this scaffold is commercially discontinued , making the 3-bromo compound the only commercially available halogenated variant that combines favorable cross-coupling performance with on-market availability.

Suzuki–Miyaura cross-coupling Dehalogenation C–C bond formation

Molecular Weight and Lipophilicity Differentiation: 3-Bromo vs. 3-Iodo Analog

The 3-bromo compound (MW 288.14 g·mol⁻¹; XLogP3-AA = 1.5) [1] offers a substantial molecular weight advantage over the 3-iodo analog (MW 335.14 g·mol⁻¹) , a 46.8% increase in mass. This difference is critical in fragment-based drug discovery and lead optimization, where lower molecular weight starting points are preferred to allow room for subsequent functionalization without exceeding Lipinski's Rule of 5 thresholds. The lower XLogP3-AA of the bromo derivative also suggests more favorable aqueous solubility characteristics compared to the more lipophilic iodo variant, although direct log P data for the iodo analog were not located.

Molecular properties Lipophilicity Drug-likeness

Commercially Available Purity and QC Documentation: 3-Bromo Compound Offers ≥97% Purity with Batch-Specific Analytics

The 3-bromo target compound is available from Bidepharm at a standard purity of ≥97%, with batch-specific quality control documentation including NMR, HPLC, and GC provided for each lot . In contrast, the 3-chloro analog is listed as discontinued by CymitQuimica , meaning no verified purity or QC data can be obtained for new procurements. For the 3-iodo analog (CAS 657428-55-2), purity specifications are not consistently reported across vendors. This level of documented purity assurance for the 3-bromo compound supports reproducible synthetic outcomes and reduces the risk of failed reactions due to undetected impurities.

Quality control Purchasable compound Analytical characterization

GHS Safety Classification: Defined Hazard Profile Supporting Safe Handling Protocols

The 3-bromo compound carries a defined GHS hazard classification: H302 (Harmful if swallowed, 100% notification agreement from 1 company to the ECHA C&L Inventory) with the signal word 'Warning' and Acute Toxicity Category 4 (oral) [1]. The 3-iodo analog carries a broader hazard profile: H302 (Harmful if swallowed) plus H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation) . While both compounds require standard laboratory precautions, the narrower hazard profile of the 3-bromo compound may simplify risk assessment and handling protocols in certain laboratory settings.

Safety GHS classification Risk assessment

Scaffold Validation: 4,6-Dihydropyrrolo[3,4-c]pyrazole Core as a Privileged Structure Across Multiple Therapeutic Target Classes

The 4,6-dihydropyrrolo[3,4-c]pyrazole scaffold has been validated across multiple therapeutic target classes, including Aurora kinases (IC₅₀ values in the nanomolar range for optimized derivatives) [1], CDK7 (YKL-5-124 as a potent, selective inhibitor) [2], USP7 deubiquitylating enzyme [3], N-type calcium channels (Cav2.2) for chronic pain [4], and gastric H⁺/K⁺-ATPase for P-CAB agents . The 3-bromo substitution on this scaffold provides a key synthetic handle for late-stage diversification via cross-coupling, enabling access to derivatives that address multiple target classes from a single building block. This contrasts with 3-unsubstituted or 3-amino variants, which lack the electrophilic site required for such diversification.

Privileged scaffold Kinase inhibition Drug discovery

Recommended Research and Procurement Application Scenarios for tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate


Kinase Inhibitor Lead Generation via Suzuki–Miyaura Diversification

The 3-bromo substituent enables efficient palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids to generate diverse 3-arylated pyrrolo[3,4-c]pyrazole libraries [1]. This scaffold has produced potent Aurora kinase and CDK7 inhibitors, making it directly applicable to oncology-focused medicinal chemistry programs [2].

USP7 Deubiquitylase Inhibitor Synthesis

The 4,6-dihydropyrrolo[3,4-c]pyrazole core has been claimed in patent literature as a scaffold for USP7 inhibitors, with the 5-position Boc protecting group enabling orthogonal deprotection for subsequent functionalization [1]. The 3-bromo handle provides a site for installing diverse substituents that modulate USP7 inhibitory activity and selectivity.

Cav2.2 Calcium Channel Blocker Development for Chronic Pain

Structure–activity relationship studies on tetrahydropyrrolo[3,4-c]pyrazoles have identified potent N-type calcium channel (Cav2.2) blockers [1]. The 3-bromo building block can be elaborated via cross-coupling to explore substituent effects on Cav2.2 potency and selectivity over L-type calcium channels.

Potassium-Competitive Acid Blocker (P-CAB) Candidate Synthesis

Recent publications have demonstrated the utility of pyrrolo[3,4-c]pyrazole derivatives as P-CAB agents targeting gastric H⁺/K⁺-ATPase [1]. The 3-bromo building block enables systematic exploration of 3-position substituents to optimize acid secretion inhibitory activity and in vivo gastric acid suppression.

Quote Request

Request a Quote for tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.